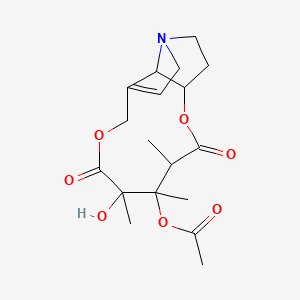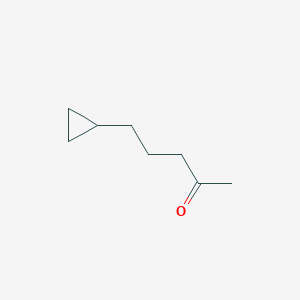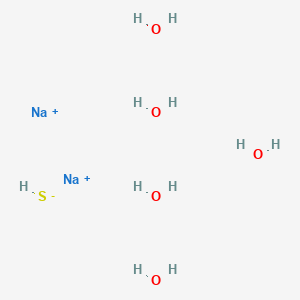
Disodium;sulfanide;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium sulfanide pentahydrate, also known as sodium sulfide pentahydrate, is a chemical compound with the formula Na₂S·5H₂O. It is a colorless, crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is commonly used in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium sulfanide pentahydrate can be synthesized through several methods. One common method involves the reaction of sodium hydroxide (NaOH) with hydrogen sulfide (H₂S) gas. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, disodium sulfanide pentahydrate is often produced by the reduction of sodium sulfate (Na₂SO₄) with carbon at high temperatures. The reaction produces sodium sulfide (Na₂S), which is then hydrated to form the pentahydrate. This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Disodium sulfanide pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions, where the sulfide ion (S²⁻) replaces other anions in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: It can reduce metal ions such as copper(II) ions (Cu²⁺) to copper(I) ions (Cu⁺).
Substitution: It reacts with halides such as sodium chloride (NaCl) to form sodium sulfide (Na₂S) and the corresponding halide salt.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metal sulfides (e.g., Cu₂S)
Substitution: Various sulfide salts
Scientific Research Applications
Disodium sulfanide pentahydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosulfur compounds and as a reducing agent in various chemical reactions.
Biology: It is used in the study of sulfur metabolism and as a source of sulfide ions in biochemical assays.
Industry: It is used in the production of dyes, rubber chemicals, and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of disodium sulfanide pentahydrate involves the release of sulfide ions (S²⁻) in aqueous solutions. These ions can interact with various molecular targets, including metal ions and organic compounds, leading to the formation of new chemical species. The sulfide ions can also participate in redox reactions, acting as either reducing agents or nucleophiles in substitution reactions.
Comparison with Similar Compounds
Disodium sulfanide pentahydrate can be compared with other similar compounds, such as:
Sodium sulfide nonahydrate (Na₂S·9H₂O): Similar in chemical properties but with a different hydration state.
Sodium hydrosulfide (NaHS): Contains one less sodium ion and is used in similar applications.
Sodium thiosulfate (Na₂S₂O₃): Used in different industrial and medical applications, such as gold extraction and as an antidote for cyanide poisoning.
Disodium sulfanide pentahydrate is unique due to its specific hydration state, which affects its solubility and reactivity in various chemical processes.
Properties
Molecular Formula |
H11Na2O5S+ |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
disodium;sulfanide;pentahydrate |
InChI |
InChI=1S/2Na.5H2O.H2S/h;;6*1H2/q2*+1;;;;;;/p-1 |
InChI Key |
IXUWHGFBWSTBCN-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.[Na+].[Na+].[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




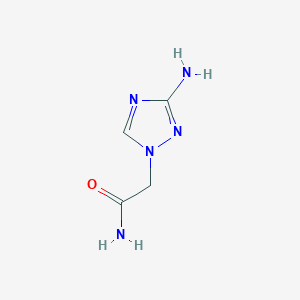
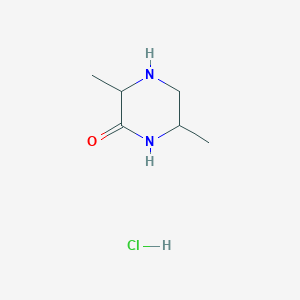
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)


![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)
